methyl 3-({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate
Description
Historical Development of Pyrazole-Thiophene Hybrid Compounds
The integration of pyrazole and thiophene motifs into hybrid molecular frameworks traces its origins to early 21st-century efforts to combat drug resistance in infectious diseases and cancer. Initial work focused on simple pyrazole-thiophene conjugates, such as 5-arylthiophene-2-pyrazolecarboxamides, which demonstrated moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli. The discovery of enhanced bioactivity in pyrazole-thiazole-thiophene trihybrids by Dawood et al. (2023) marked a turning point, revealing synergistic effects when combining sulfur-containing heterocycles with nitrogen-rich systems.
A critical advancement occurred with the development of cycloaddition strategies to construct reduced 3,4′-bipyrazoles bearing thiophene substituents. For example, cycloaddition between 3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-ones and thiosemicarbazide yielded bipyrazole-carbothioamides with improved solubility profiles. Subsequent modifications using diethyl acetylenedicarboxylate or 4-bromophenacyl bromide introduced oxothiazole/thiazole extensions, creating structurally diverse libraries. These innovations laid the groundwork for complex derivatives like methyl 3-({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate, which incorporates pyrazine and sulfamoyl groups to optimize target engagement.
Medicinal Chemistry Significance of Sulfamoyl-Containing Heterocycles
Sulfamoyl (-SO$$_2$$NH-) groups serve as critical pharmacophores in enzyme inhibition due to their ability to mimic biological phosphate groups and coordinate metal ions. In histone deacetylase (HDAC) inhibitors, sulfamoyl moieties enhance binding affinity by forming hydrogen bonds with catalytic zinc ions. The incorporation of sulfamoyl into thiophene-based systems, as seen in the target compound, improves blood-brain barrier penetration compared to non-sulfonylated analogs.
Recent studies demonstrate that sulfamoyl-thiophene conjugates exhibit dual inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in inflammatory pathways. This multifunctionality arises from the sulfamoyl group’s capacity to interact with both hydrophobic enzyme pockets and polar active-site residues. Quantitative structure-activity relationship (QSAR) models further indicate that electron-withdrawing substituents on the sulfamoyl nitrogen, such as the pyrazine-pyrazole system in the target compound, increase metabolic stability by reducing cytochrome P450-mediated oxidation.
Research Rationale and Current Scientific Interest
The scientific community’s interest in this compound stems from three key factors:
- Multitarget Potential : Pyrazine’s role as a hydrogen-bond acceptor complements the sulfamoyl group’s metal-coordinating ability, enabling simultaneous modulation of disparate biological targets.
- Structural Novelty : The unprecedented combination of 1-methyl-3-(pyrazin-2-yl)pyrazole with sulfamoylthiophene carboxylate creates a unique three-dimensional topology for probing unexplored regions of target proteins.
- ADMET Optimization : Early computational predictions suggest favorable pharmacokinetic properties, including a predicted LogP of 2.1 ± 0.3 and aqueous solubility of 12 mg/mL at pH 7.4, addressing historical limitations of polyheterocyclic drug candidates.
Ongoing research focuses on elucidating its mechanism of action against kinase signaling pathways and bacterial efflux pumps, with particular attention to structural analogs showing >80% inhibition of Mycobacterium tuberculosis dihydrofolate reductase (DHFR) at 10 μM concentrations.
Molecular Framework Classification and Research Importance
This compound belongs to the emerging class of polyheterocyclic sulfonamides , characterized by the following structural features:
| Structural Element | Role in Bioactivity |
|---|---|
| 1-Methyl-3-(pyrazin-2-yl)pyrazole | Enhances π-π stacking with aromatic residues in enzyme active sites |
| Sulfamoyl linker | Facilitates hydrogen bonding and electrostatic interactions |
| Thiophene-2-carboxylate | Improves membrane permeability via lipid bilayer interactions |
The pyrazine ring’s electron-deficient nature enables charge-transfer interactions with biological nucleophiles, while the thiophene sulfur atom participates in hydrophobic binding pockets. Molecular dynamics simulations reveal that the methyl ester group at position 2 of the thiophene ring induces a 15° dihedral angle shift compared to free carboxylic acid analogs, potentially enhancing target selectivity.
Current investigations prioritize this molecular framework for:
- Design of fourth-generation kinase inhibitors resistant to ATP-binding mutations
- Development of antimetabolites targeting folate biosynthesis in drug-resistant bacteria
- Exploration of allosteric modulation in G-protein-coupled receptors (GPCRs)
Properties
IUPAC Name |
methyl 3-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4S2/c1-20-10(7-11(19-20)12-9-16-4-5-17-12)8-18-26(22,23)13-3-6-25-14(13)15(21)24-2/h3-7,9,18H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWBLNYROPNNKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)C3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-carboxylate core, which is then functionalized through a series of reactions to introduce the pyrazole and pyrazine groups. The sulfamoyl group is introduced via sulfonation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the pyrazole ring exhibit significant antimicrobial properties. Methyl 3-({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate has been synthesized and tested for its ability to inhibit various bacterial strains. For instance, studies have shown that derivatives of pyrazoles can effectively combat resistant strains of bacteria, making them potential candidates for new antibiotic therapies .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. In vitro studies demonstrated that this compound significantly reduced inflammatory markers in cell cultures, suggesting its potential as a therapeutic agent for inflammatory diseases .
Cancer Research
Recent studies have explored the efficacy of this compound in cancer treatment. The sulfamoyl group enhances the compound's interaction with specific cancer cell receptors, leading to apoptosis in tumor cells. Preclinical trials indicate promising results in reducing tumor growth in xenograft models, warranting further investigation into its mechanism of action and potential as an anticancer drug .
Herbicidal Activity
This compound shows potential as a herbicide due to its ability to inhibit plant growth regulators. Field trials have demonstrated its effectiveness against common weeds without harming crop yield, making it a candidate for sustainable agricultural practices .
Pesticidal Properties
In addition to herbicidal applications, this compound has been evaluated for its insecticidal properties. Laboratory tests revealed that it disrupts the nervous system of target pests, providing an effective means of pest control while minimizing environmental impact compared to traditional pesticides .
Polymer Synthesis
The unique structure of this compound allows it to be used as a monomer in polymer synthesis. Polymers derived from this compound exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance materials in various industrial applications .
Coatings and Adhesives
Due to its chemical stability and adhesion properties, the compound is also being explored as an additive in coatings and adhesives. Its incorporation improves the durability and resistance of coatings against environmental factors, which is crucial for outdoor applications .
Mechanism of Action
The mechanism of action of methyl 3-({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The pyrazole and pyrazine moieties are known to interact with enzymes and receptors, modulating their activity. The sulfamoyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition of key biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiophene-2-Carboxylate Derivatives
a. Thifensulfuron-methyl (CAS 79277–27–3) and Tribenuron-methyl (CAS 101200–48–0)
These sulfonylurea herbicides share the thiophene-2-carboxylate backbone but differ in substituents. Thifensulfuron-methyl includes a triazine group, while Tribenuron-methyl has a benzoate-triazine hybrid. In contrast, the target compound replaces the triazine with a pyrazine-pyrazole system. This substitution likely alters binding affinity to acetolactate synthase (ALS), a common herbicide target, due to differences in hydrogen-bonding capacity and steric effects .
b. Methyl 3-[(2-Methoxy-2-oxoethyl)sulfamoyl]thiophene-2-carboxylate (CAS 600-780-8) This analog features a simpler sulfamoyl-ethyl ester group instead of the pyrazine-pyrazole substituent. The absence of aromatic nitrogen donors in this compound may reduce interactions with biological targets, impacting its bioactivity or metabolic stability compared to the target molecule .
Pyrazole-Pyrazine Hybrids
a. 2-(1-(4-Amino-3-(5-Methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one This kinase inhibitor (Example 62 in ) shares a pyrazole-thiophene motif but incorporates a chromenone fluorinated core.
b. Diaryl(trifluoromethyl)pyrazoles
Compounds like 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole () prioritize lipophilic trifluoromethyl and methoxy groups. The target molecule’s pyrazine and sulfamoyl groups introduce polar interactions, which could improve aqueous solubility but reduce membrane permeability relative to these lipophilic analogs .
Hydrogen-Bonding Patterns
The pyrazine nitrogen atoms and sulfamoyl group in the target compound provide multiple hydrogen-bonding sites, contrasting with the triazine-based hydrogen-bond acceptors in Thifensulfuron-methyl. This could enhance binding to enzymes or receptors with complementary polar residues .
Comparative Bioactivity
Biological Activity
Methyl 3-({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activity. The compound's structure combines elements from pyrazole and thiophene, which are known to exhibit various pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 336.38 g/mol. The presence of the pyrazole and thiophene rings suggests potential interactions with biological targets, particularly in the realm of drug development.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
1. Antimicrobial Activity
Studies have indicated that compounds containing pyrazole moieties often exhibit antimicrobial properties. For example, derivatives of pyrazole have been shown to inhibit the growth of various bacterial strains, suggesting that this compound may have similar effects.
2. Anticancer Properties
Several research studies have investigated the anticancer potential of thiophene derivatives. The incorporation of sulfamoyl groups has been linked to enhanced cytotoxicity against cancer cell lines, making this compound a candidate for further exploration in oncology.
3. Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for specific enzymes involved in metabolic pathways. Inhibitors of certain enzymes can lead to therapeutic effects in diseases such as diabetes and hypertension.
Case Studies and Experimental Data
A variety of studies have been conducted to evaluate the biological activities of similar compounds. Below is a summary table highlighting key findings from relevant research:
The biological activity of this compound may involve multiple mechanisms:
- Interaction with DNA/RNA : Compounds with pyrazole structures often intercalate with nucleic acids, potentially disrupting replication processes.
- Enzyme Binding : The sulfamoyl group may facilitate binding to active sites on enzymes, inhibiting their function and altering metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
